molecular formula C14H19NO2S2 B2530965 N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(methylthio)benzamide CAS No. 1448130-34-4

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(methylthio)benzamide

Cat. No. B2530965
CAS RN: 1448130-34-4
M. Wt: 297.43
InChI Key: OIGDLEBZCCMAJA-UHFFFAOYSA-N
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Description

The compound "N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(methylthio)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential applications in medicine, particularly as antiviral, anticancer, and antibacterial agents. They are also explored for their physical properties, such as their ability to form supramolecular gels and their colorimetric sensing capabilities.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the acylation of amines or the condensation of carboxylic acids with amines. For example, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was achieved through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, N-(4-([2,2':5',2''-terthiophen]-5-yl)-2-methylbut-3-yn-2-yl) benzamide derivatives were designed and synthesized for their antiviral activity . These methods could potentially be adapted for the synthesis of "N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(methylthio)benzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray crystallography, NMR, and DFT calculations. For instance, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction and DFT calculations . These techniques provide insights into the molecular geometry, electronic properties, and potential reactivity of the compounds.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including colorimetric sensing of anions. The compound containing a 3,5-dinitrophenyl group among the N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives exhibited a color transition in response to fluoride anions, which was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . This indicates that benzamide derivatives can be chemically responsive to specific environmental stimuli.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the antioxidant properties of a benzamide compound were determined using DPPH free radical scavenging tests, and the molecular electrostatic potential surface map was investigated to estimate chemical reactivity . Additionally, the gelation behavior of N-(thiazol-2-yl) benzamide derivatives was studied to understand the role of methyl functionality and non-covalent interactions in gelation . These properties are crucial for the practical applications of benzamide derivatives in various fields.

properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S2/c1-17-14(7-8-19-10-14)9-15-13(16)11-5-3-4-6-12(11)18-2/h3-6H,7-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGDLEBZCCMAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(methylthio)benzamide

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